molecular formula C12H15NO4 B14083370 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- CAS No. 101932-46-1

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14083370
CAS No.: 101932-46-1
M. Wt: 237.25 g/mol
InChI Key: WPZVHRCLDODCKQ-UHFFFAOYSA-N
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Description

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. The presence of the 3,4,5-trimethoxyphenyl group adds unique properties to this compound, making it valuable in various scientific and industrial applications. Oxazolines are known for their versatility in organic synthesis and their role as intermediates in the production of pharmaceuticals and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of β-hydroxy amides. One common method is the dehydrative cyclization promoted by triflic acid (TfOH), which generates water as the only byproduct . Another approach involves the use of Deoxo-Fluor® as a fluorinating reagent to effect the cyclization at elevated temperatures . Additionally, catalytic methods using ruthenium(II) or indium(III) triflate have been developed for the efficient synthesis of oxazolines .

Industrial Production Methods

Industrial production of 2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- often employs continuous flow processes to enhance safety and efficiency. For instance, the use of manganese dioxide in a packed reactor allows for the oxidative aromatization of oxazolines to oxazoles under flow conditions . This method minimizes the formation of byproducts and improves the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

    Reduction: Hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxazoline, 2-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential in biological applications compared to other oxazoline derivatives .

Properties

CAS No.

101932-46-1

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C12H15NO4/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3

InChI Key

WPZVHRCLDODCKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCO2

Origin of Product

United States

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